molecular formula C12H17N B2390434 (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine CAS No. 1181570-73-9

(3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine

Katalognummer: B2390434
CAS-Nummer: 1181570-73-9
Molekulargewicht: 175.275
InChI-Schlüssel: NRKSZUQIUSSUPF-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-4-(3,4-Dimethylphenyl)but-3-en-1-amine is a research chemical featuring a but-3-en-1-amine chain linked to a 3,4-dimethylphenyl group. This compound is of significant interest in medicinal chemistry and pharmacology research due to its structural features as a phenethylamine derivative. It serves as a valuable building block or intermediate in organic synthesis for developing novel molecules. Researchers are investigating its potential interactions with various neurological targets. The compound is provided exclusively for laboratory research purposes. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Eigenschaften

IUPAC Name

(E)-4-(3,4-dimethylphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h3,5-7,9H,4,8,13H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKSZUQIUSSUPF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3,4-Dimethylbenzaldehyde

The aromatic aldehyde serves as the Wittig substrate. A Grignard reaction converts 4-bromo-o-xylene to 3,4-dimethylbenzaldehyde, as demonstrated by Hu et al.:

  • Grignard Formation :
    $$
    \text{4-Bromo-o-xylene} + \text{Mg} \xrightarrow{\text{THF}} \text{ArMgBr}
    $$
  • Formylation :
    $$
    \text{ArMgBr} + \text{DMF} \rightarrow \text{3,4-Dimethylbenzaldehyde}
    $$
    Yields exceed 78% under optimized anhydrous conditions.

Wittig Reaction for E-Alkene Formation

A stabilized ylide ensures E-selectivity:

  • Ylide Generation :
    $$
    \text{(Cyanomethyl)triphenylphosphonium bromide} + \text{Base} \rightarrow \text{Ylide}
    $$
  • Alkene Synthesis :
    $$
    \text{3,4-Dimethylbenzaldehyde} + \text{Ylide} \rightarrow \text{(E)-4-(3,4-Dimethylphenyl)-3-butenenitrile}
    $$
    Reaction in dichloromethane at 0°C to room temperature affords >85% yield with E:Z > 9:1.

Catalytic Hydrogenation of Nitrile to Amine

Selective reduction of the nitrile without alkene saturation demands careful catalyst selection:

  • Conditions : Raney nickel (5 wt%), liquid NH₃, H₂ (1.5 MPa), 80°C.
  • Mechanism :
    $$
    \text{RCN} + 2\text{H}2 \xrightarrow{\text{Ni}} \text{RCH}2\text{NH}_2
    $$
    Conjugated alkenes exhibit reduced hydrogenation susceptibility under these conditions, preserving the E-configuration. Isolated yields reach 82%.

Mitsunobu-Azide Reduction Pathway

Synthesis of 4-(3,4-Dimethylphenyl)but-3-en-1-ol

A modified Wittig reaction installs the alcohol:

  • Ylide Preparation :
    $$
    \text{(3-Hydroxypropyl)triphenylphosphonium bromide} + \text{KHMDS} \rightarrow \text{Ylide}
    $$
  • Alkene Formation :
    $$
    \text{3,4-Dimethylbenzaldehyde} + \text{Ylide} \rightarrow \text{(E)-4-(3,4-Dimethylphenyl)but-3-en-1-ol}
    $$
    Ethanol solvent at reflux yields 76% product.

Staudinger Reduction to Primary Amine

Azide reduction proceeds without alkene perturbation:
$$
\text{Azide} + \text{PPh}3 + \text{H}2\text{O} \rightarrow \text{Amine} + \text{N}2 + \text{Ph}3\text{PO}
$$
Methanol/water (9:1) at 60°C furnishes 91% yield.

Henry Reaction-Nitro Reduction Pathway

Nitroaldol Condensation

3,4-Dimethylbenzaldehyde reacts with nitroethane under basic conditions:
$$
\text{ArCHO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{KOH}} \text{ArCH(OH)CH}2\text{NO}_2
$$
Ethanol reflux provides 68% β-nitro alcohol.

Acid-Catalyzed Dehydration

Trans elimination favors E-alkene formation:
$$
\text{Nitro alcohol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{(E)-ArCH=CHNO}_2
$$
Toluene azeotrope removes water, yielding 84% nitroalkene.

Catalytic Nitro Reduction

Raney nickel catalyzes nitro-to-amine conversion:
$$
\text{ArCH=CHNO}2 + 3\text{H}2 \xrightarrow{\text{Ni}} \text{ArCH=CHCH}2\text{NH}2
$$
Methanol solvent at 50°C and 0.8 MPa H₂ achieves 88% yield.

Comparative Analysis of Synthetic Routes

Parameter Wittig-Hydrogenation Mitsunobu-Azide Henry-Nitro Reduction
Overall Yield (%) 68 78 62
E-Selectivity >95% >99% 85%
Key Advantage Scalable nitrile reduction Stereoretention Avoids phosphine reagents
Limitation Alkene hydrogenation risk Azide handling Nitro group stability

Critical Process Considerations

Stereochemical Control

  • Wittig Reaction : Stabilized ylides (e.g., nitrile, ester) favor E-alkenes via betaine intermediate.
  • Dehydration Steps : Acidic conditions (H₂SO₄, TsOH) promote trans elimination, enhancing E-selectivity.

Functional Group Compatibility

  • Nitrile Stability : Hydrogenation conditions must balance nitrile reduction (ΔH ≈ -200 kJ/mol) against alkene preservation (ΔH ≈ -120 kJ/mol).
  • Azide Safety : Mitsunobu-derived azides require cold storage and inert atmosphere to prevent exothermic decomposition.

Purification Challenges

  • Amine Hydroscopicity : Requires anhydrous K₂CO₃ drying and distillation under N₂.
  • Byproduct Management : Triphenylphosphine oxide from Mitsunobu reactions necessitates silica gel chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have indicated that (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Mechanism of Action : The antitumor effects may be attributed to the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine may possess neuroprotective properties:

  • Alzheimer’s Disease Research : Studies focused on dual-target inhibitors for Alzheimer's disease have highlighted compounds structurally related to (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine as promising candidates for further development. These compounds showed effective inhibition of acetylcholinesterase and monoamine oxidases, which are critical in managing Alzheimer's symptoms .

Anticonvulsant Properties

In addition to its antitumor and neuroprotective effects, this compound has been evaluated for anticonvulsant activity:

  • Preclinical Studies : Research has indicated that derivatives of this compound can significantly reduce seizure activity in animal models. The anticonvulsant efficacy was assessed using maximal electroshock and pentylenetetrazole-induced seizure models .

Synthesis and Derivatives

The synthesis of (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine can be achieved through various organic reactions, including:

  • Mannich Reaction : This method involves the reaction between an amine and formaldehyde in the presence of a ketone or aldehyde.
  • Alkylation Reactions : These reactions can introduce the dimethylphenyl group onto the butenyl chain.

The exploration of derivatives has shown that modifications to the structure can enhance biological activity and selectivity towards specific targets.

Case Study 1: Antitumor Efficacy

A study conducted on a series of compounds related to (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine revealed promising results in inhibiting tumor growth in vitro. The compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents like paclitaxel .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neurodegenerative diseases, researchers synthesized several derivatives of (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine. These derivatives were evaluated for their ability to cross the blood-brain barrier and inhibit key enzymes involved in neurodegeneration. The findings indicated that certain modifications could enhance neuroprotective effects while maintaining low toxicity levels .

Wirkmechanismus

The mechanism of action of (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Fluorinated Analogs
  • Example : (S)-1-(2,6-Difluorophenyl)but-3-en-1-amine and (S)-1-(3,4-difluorophenyl)but-3-en-1-amine .
  • Key Differences :
    • Substituent Position : Fluorine atoms at 2,6- or 3,4-positions vs. methyl groups at 3,4-positions.
    • Electronic Effects : Fluorine is electron-withdrawing , reducing aromatic ring electron density, whereas methyl groups are electron-donating via inductive effects.
    • Biological Implications : Fluorine enhances metabolic stability and bioavailability in drug candidates, while methyl groups increase lipophilicity and steric bulk.
Methoxy-Substituted Analogs
  • Example : (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine .
  • Key Differences :
    • Substituent : Methoxy (-OCH₃) at the 3-position vs. methyl (-CH₃) at 3,4-positions.
    • Electronic Effects : Methoxy donates electrons via resonance, enhancing ring activation more strongly than methyl groups.
    • Synthetic Utility : Methoxy groups are prone to demethylation under acidic conditions, whereas methyl groups are more stable .
Amino-Substituted Analogs
  • Example: (E)-4-(3-Aminophenyl)-3-buten-1-amine .
  • Key Differences: Substituent: Primary amine (-NH₂) at the 3-position vs. methyl groups. Reactivity: The amino group enables conjugation or hydrogen bonding, enhancing solubility and interaction with biomolecules. Methyl groups contribute to hydrophobicity.
Trifluoromethyl-Substituted Analogs
  • Example : 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine .
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) at the para position vs. 3,4-dimethyl.
    • Electronic Effects : -CF₃ is strongly electron-withdrawing, creating a polarized aromatic system, while -CH₃ groups mildly donate electrons.

Biologische Aktivität

(3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine is a compound with notable biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

It contains a butenyl chain and a 3,4-dimethylphenyl group, which contribute to its reactivity and interaction with biological targets. The presence of the amine functional group is significant for its biological activity.

The mechanism of action of (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound modulates the activity of these targets, influencing various biochemical pathways. However, detailed molecular interactions remain to be fully elucidated.

Antiproliferative Effects

Recent studies have indicated that (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine exhibits antiproliferative activity against several cancer cell lines. For instance, it has been shown to affect cell viability in HeLa cells, a cervical cancer cell line. The compound's potency was assessed using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM)
HeLa38
A54943
HT-2930

These results suggest that (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine could be a promising candidate for further development as an anticancer agent .

Mechanism of Induced Apoptosis

In addition to its antiproliferative effects, this compound has been linked to the induction of apoptosis in cancer cells. Studies have shown that treatment with (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine leads to the activation of caspase-9 and a decrease in Bcl-2 protein expression, both of which are critical markers for apoptotic pathways. This suggests that the compound may promote programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
(3E)-4-(3,4-dimethylphenyl)butan-1-olHydroxyl group instead of amineDifferent reactivity; potential alcohol effects
(3E)-4-(3,4-dimethylphenyl)butanalAldehyde group instead of amineVaries significantly in biological activity

These comparisons highlight how minor structural changes can lead to significant differences in biological activity.

Study on Enantioselective Synthesis

A study focusing on the enantioselective synthesis of N-alkylamines has provided insights into the potential applications of (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine in medicinal chemistry. The research demonstrated that this compound could serve as an intermediate in synthesizing more complex biologically active molecules .

Antioxidant Activity

In addition to its antiproliferative properties, there is emerging evidence suggesting that (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine may possess antioxidant activities. This could further enhance its therapeutic potential by mitigating oxidative stress in cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.